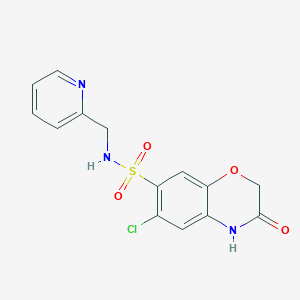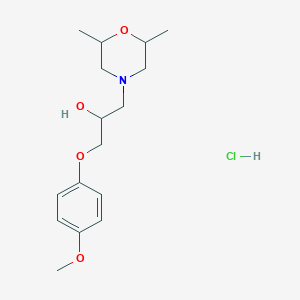
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide, also known as S-23, is a synthetic nonsteroidal selective androgen receptor modulator (SARM). It was developed by GTx, Inc., a biopharmaceutical company, as a potential treatment for muscle wasting and osteoporosis. SARMs are a class of compounds that selectively bind to androgen receptors in the body, producing anabolic effects similar to those of traditional anabolic steroids, but with fewer side effects.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide works by selectively binding to androgen receptors in the body, stimulating protein synthesis and promoting muscle growth. It also has a high affinity for bone tissue, which may contribute to its anabolic effects on bone mineral density. In addition, this compound has been shown to have anti-androgenic effects in the prostate, which may make it useful in the treatment of prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass and muscle strength in animal models, without causing the androgenic side effects associated with traditional anabolic steroids. It has also been shown to improve bone mineral density and reduce fat mass. In addition, this compound has been shown to suppress spermatogenesis in animal models, making it a potential male contraceptive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide in lab experiments is its selective binding to androgen receptors, which allows for targeted anabolic effects without the androgenic side effects associated with traditional anabolic steroids. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Direcciones Futuras
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide. One area of interest is its potential use as a male contraceptive, due to its ability to suppress spermatogenesis. Another area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide involves several steps, including the reaction between tert-butyl nitrite and 2-methylphenol to form 5-tert-butyl-2-methylphenol, which is then reacted with hydroxylamine hydrochloride to form 5-tert-butyl-3-isoxazolol. This compound is then reacted with 2-chloroacetyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-chloroacetamide, which is subsequently reacted with 2-methylphenoxyacetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide has been studied extensively in preclinical models, and has shown promising results as a potential treatment for muscle wasting and osteoporosis. It has also been investigated as a potential male contraceptive, due to its ability to suppress spermatogenesis. In addition, this compound has been shown to improve bone mineral density and reduce fat mass in animal models.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-7-5-6-8-12(11)20-10-15(19)17-14-9-13(21-18-14)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUXVKEBDCFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)